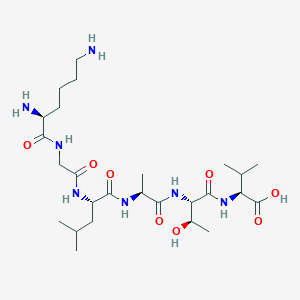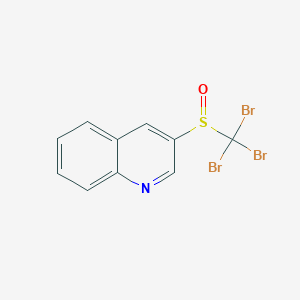
3-(Tribromomethanesulfinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tribromomethanesulfinyl)quinoline: is a chemical compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties . The presence of the tribromomethanesulfinyl group in this compound adds unique chemical properties that can be exploited for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tribromomethanesulfinyl)quinoline typically involves the introduction of the tribromomethanesulfinyl group to a quinoline scaffold. One common method is the reaction of quinoline with tribromomethanesulfenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts can be employed to make the process more efficient and environmentally friendly .
化学反応の分析
Types of Reactions: 3-(Tribromomethanesulfinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The tribromomethanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
Chemistry: 3-(Tribromomethanesulfinyl)quinoline is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study the effects of quinoline derivatives on various biological systems. It may serve as a lead compound for the development of new drugs with antimicrobial or anticancer properties .
Medicine: The compound’s potential medicinal applications include its use as an antimicrobial agent, given the known activity of quinoline derivatives against a range of pathogens. It may also be explored for its anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific chemical properties. Its reactivity can be harnessed in the production of polymers or other advanced materials .
作用機序
The mechanism of action of 3-(Tribromomethanesulfinyl)quinoline involves its interaction with specific molecular targets in biological systems. The quinoline scaffold is known to interact with DNA and enzymes, disrupting essential biological processes. The tribromomethanesulfinyl group may enhance these interactions by increasing the compound’s reactivity and binding affinity .
Molecular Targets and Pathways:
DNA: The compound may intercalate into DNA, disrupting replication and transcription.
Enzymes: It may inhibit key enzymes involved in cellular metabolism, leading to cell death.
類似化合物との比較
Quinoline: The parent compound, known for its broad range of biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.
Quinolone: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV
Uniqueness: 3-(Tribromomethanesulfinyl)quinoline is unique due to the presence of the tribromomethanesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new synthetic methodologies and exploring novel biological activities .
特性
CAS番号 |
648432-34-2 |
|---|---|
分子式 |
C10H6Br3NOS |
分子量 |
427.94 g/mol |
IUPAC名 |
3-(tribromomethylsulfinyl)quinoline |
InChI |
InChI=1S/C10H6Br3NOS/c11-10(12,13)16(15)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H |
InChIキー |
JFJABNQVJZSLSO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)C(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


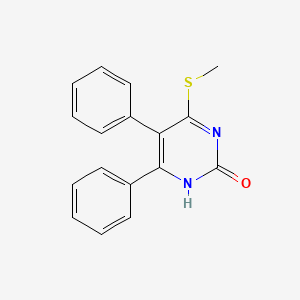


![6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12603635.png)
![3,3'-[Oxybis(methylene)]di(but-3-enoic acid)](/img/structure/B12603638.png)
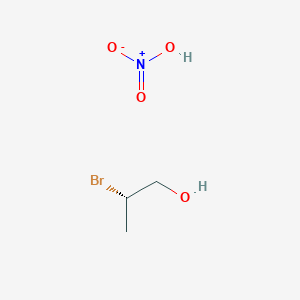

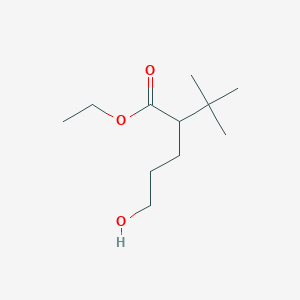
![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)

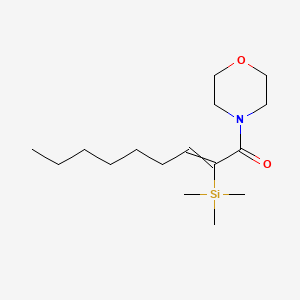
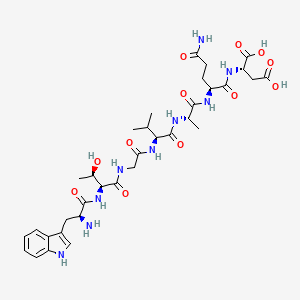
![N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603689.png)
